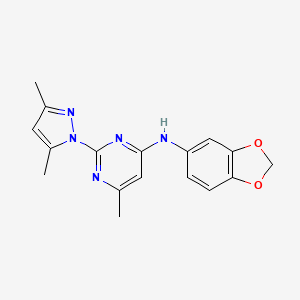
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine, also known as BDP, is a small molecule inhibitor of the protein kinase BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BDP has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from binding to acetylated histones and other proteins that are involved in the regulation of gene expression. This leads to a decrease in the expression of genes that promote cancer cell growth and an increase in the expression of genes that promote cell death.
Effets Biochimiques Et Physiologiques
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in cancer and other diseases. However, its potency and selectivity can also make it difficult to use in certain experimental systems, and its effects may be influenced by factors such as cell type and culture conditions.
Orientations Futures
There are a number of potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine and its use as a therapeutic agent. These include the development of more potent and selective inhibitors of BRD4, the identification of biomarkers that can predict response to N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine treatment, and the investigation of combination therapies that could enhance its effectiveness in the treatment of cancer and other diseases. Additionally, there is a need for further research on the biochemical and physiological effects of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine and its potential use in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine involves several steps, including the reaction of 3,5-dimethylpyrazole with 6-methyl-2-chloro-4-aminopyrimidine to form 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, particularly hematological malignancies. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of BRD4, which is involved in the regulation of genes that promote cancer cell growth.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-7-16(19-13-4-5-14-15(8-13)24-9-23-14)20-17(18-10)22-12(3)6-11(2)21-22/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRMEDKEIMKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)
![N-(2-Methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2653029.png)
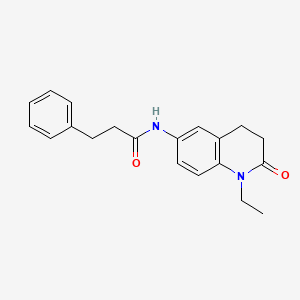
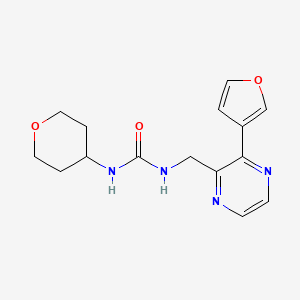
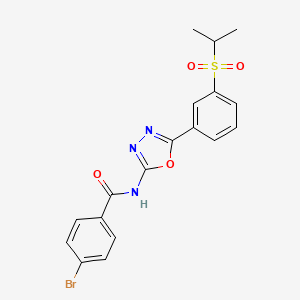
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B2653038.png)
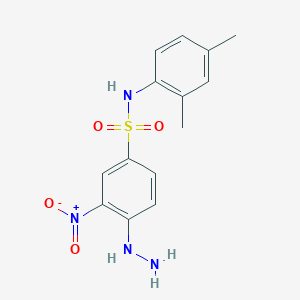
![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)
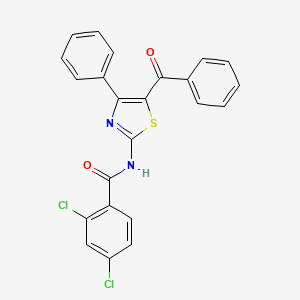
![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)
![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)